N'-[(E)-(2-fluorophenyl)methylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(E)-(2-fluorophenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are a class of organic compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the reaction between 2-fluorobenzaldehyde and pyridine-3-carbohydrazide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-fluorophenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 2-fluorobenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-fluorophenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and carbonyl compound.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of the corresponding amine and carbonyl compound.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(2-fluorophenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of chemosensors for ion detection and environmental monitoring.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-fluorophenyl)methylidene]pyridine-3-carbohydrazide is primarily related to its ability to form stable complexes with metal ions. The Schiff base can coordinate with metal ions through its nitrogen and oxygen atoms, forming chelates. These metal complexes can exhibit various biological activities, such as enzyme inhibition and antimicrobial effects. The molecular targets and pathways involved depend on the specific metal ion and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(1E)-(4-fluorophenyl)methylidene]adamantane-1-carbohydrazide
- N’-[(2-furfurylidene)pyridine-3-carbohydrazide
- N’-[(1-(2-thienyl)ethylidene)pyridine-3-carbohydrazide
Uniqueness
N’-[(E)-(2-fluorophenyl)methylidene]pyridine-3-carbohydrazide is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C13H10FN3O |
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Molecular Weight |
243.24 g/mol |
IUPAC Name |
N-[(E)-(2-fluorophenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10FN3O/c14-12-6-2-1-4-10(12)9-16-17-13(18)11-5-3-7-15-8-11/h1-9H,(H,17,18)/b16-9+ |
InChI Key |
IUBDSMAPEIOCRW-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CN=CC=C2)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CN=CC=C2)F |
Origin of Product |
United States |
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